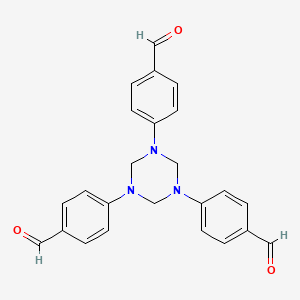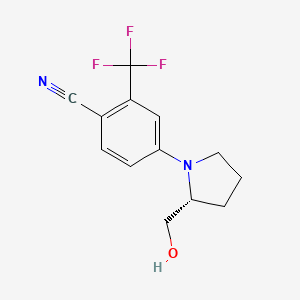![molecular formula C₂₇H₄₄O₉ B1145188 [1(Z),2E,8[2S,3S(1S,2S)]]- 5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]m CAS No. 89254-47-7](/img/new.no-structure.jpg)
[1(Z),2E,8[2S,3S(1S,2S)]]- 5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]m
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [1(Z),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 9-Methoxy-9-oxo-5-nonenyl Ester is a complex organic molecule. It is an intermediate in the synthesis of Pseudomonic Acid D Sodium, an antibiotic isolated from Pseudomonas fluorescens . This compound is notable for its intricate structure and significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1(Z),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 9-Methoxy-9-oxo-5-nonenyl Ester involves multiple stepsSpecific details on the reaction conditions and reagents used are proprietary and often vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions with stringent control over temperature, pressure, and pH to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various synthetic pathways .
Biology
Biologically, the compound is significant due to its role in the synthesis of antibiotics. It is studied for its potential to inhibit bacterial growth and its mechanism of action at the molecular level .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their efficacy in treating bacterial infections and their pharmacokinetic properties .
Industry
Industrially, the compound is used in the production of pharmaceuticals. Its synthesis and purification are critical steps in the manufacturing process of certain antibiotics .
Mécanisme D'action
The compound exerts its effects by targeting specific molecular pathways. It interacts with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pseudomonic Acid A
- Pseudomonic Acid B
- Pseudomonic Acid C
Uniqueness
Compared to similar compounds, [1(Z),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 9-Methoxy-9-oxo-5-nonenyl Ester is unique due to its specific structural features and its role as an intermediate in the synthesis of Pseudomonic Acid D Sodium .
Propriétés
Numéro CAS |
89254-47-7 |
|---|---|
Formule moléculaire |
C₂₇H₄₄O₉ |
Poids moléculaire |
512.63 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




